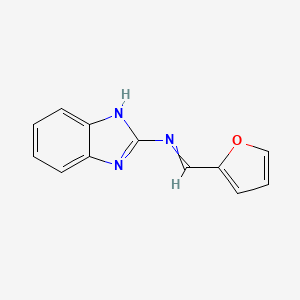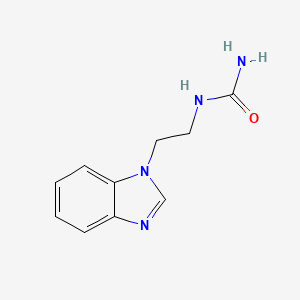
7-Chloro-6-oxoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-oxoheptanoic acid is an organic compound with the molecular formula C7H11ClO3 It is a derivative of heptanoic acid, characterized by the presence of a chlorine atom at the 7th position and a keto group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-oxoheptanoic acid can be achieved through several methods. One common approach involves the reaction of 1-bromo-5-chloropentane with magnesium to form a Grignard reagent, which is then reacted with ethyloxalylmonochloride to yield the desired product . The reaction typically takes place in a benzene solvent containing an organic base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-6-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-chloroheptanoic acid.
Reduction: Formation of 7-chloro-6-hydroxyheptanoic acid.
Substitution: Formation of various substituted heptanoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Chloro-6-oxoheptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the presence of the chlorine atom and keto group can influence the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
6-Oxoheptanoic acid: Lacks the chlorine atom at the 7th position.
7-Chloroheptanoic acid: Lacks the keto group at the 6th position.
5-Acetylvaleric acid: Similar structure but with an acetyl group at the 5th position instead of a chlorine atom at the 7th position.
Uniqueness
7-Chloro-6-oxoheptanoic acid is unique due to the presence of both a chlorine atom and a keto group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.
Propiedades
Número CAS |
60254-72-0 |
|---|---|
Fórmula molecular |
C7H11ClO3 |
Peso molecular |
178.61 g/mol |
Nombre IUPAC |
7-chloro-6-oxoheptanoic acid |
InChI |
InChI=1S/C7H11ClO3/c8-5-6(9)3-1-2-4-7(10)11/h1-5H2,(H,10,11) |
Clave InChI |
IQUQWQGUTQDSLZ-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)O)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)



![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)


![2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14599765.png)
![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate](/img/structure/B14599773.png)
![1-[(3-Isocyanatopropyl)sulfanyl]heptane](/img/structure/B14599776.png)
